molecular formula C4H4ClNO3S B1455387 1,2-Oxazol-3-ylmethanesulfonyl chloride CAS No. 1334148-86-5

1,2-Oxazol-3-ylmethanesulfonyl chloride

Cat. No. B1455387
M. Wt: 181.6 g/mol
InChI Key: LZJDCFQEMYUREM-UHFFFAOYSA-N
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Description

1,2-Oxazol-3-ylmethanesulfonyl chloride, also known as 3-isoxazolylmethanesulfonyl chloride, is a chemical compound with the molecular formula C4H4ClNO3S . It has a molecular weight of 181.6 . This compound is typically stored at 4°C and is in the form of a powder .


Molecular Structure Analysis

The InChI code for 1,2-Oxazol-3-ylmethanesulfonyl chloride is 1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 . The SMILES representation of this compound is C1=CON=C1CS(=O)(=O)Cl .


Physical And Chemical Properties Analysis

1,2-Oxazol-3-ylmethanesulfonyl chloride is a powder . The boiling point and density of this compound are not available .

Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, a category to which 1,2-Oxazol-3-ylmethanesulfonyl chloride belongs, is utilized in solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to solid support, reacting with p-toluenesulfonyl isocyanate, followed by cyclo-elimination with concurrent detachment from the resin. Such synthesis is significant in producing heterocyclic compounds with broad antibacterial activity, making them interesting targets for drug development (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Highly Substituted Oxazoles

In another application, the synthesis of highly substituted oxazoles from ynamides in the presence of ytterbium(III) trifluoromethanesulfonate demonstrates the utility of 1,2-Oxazol-3-ylmethanesulfonyl chloride in creating multiple oxazole skeletons in a single operation. This process is scalable to gram scale, indicating its robustness for large-scale applications (Mallick, Prabagar, & Sahoo, 2017).

One-Pot Method for Synthesis of Substituted Oxazoles

A one-pot synthesis method using 2-trimethylsilyl-1,2,3-triazole with acid chlorides forms triazole amides, which rearrange to give 2-substituted oxazoles. This general method allows for the synthesis of oxazoles with high yields, showcasing the versatility of 1,2-Oxazol-3-ylmethanesulfonyl chloride in organic synthesis (Williams, 1992).

Synthesis and Anticancer Evaluation

The sulfonyl group in 1,2,3-Triazole derivatives, akin to 1,2-Oxazol-3-ylmethanesulfonyl chloride, plays a crucial role in medicinal chemistry. These compounds show moderate activity against various cancer cell lines, indicating their potential in anticancer drug development (Salinas-Torres et al., 2022).

Preparation of Disubstituted Oxazoles

Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a useful C-5 carbanion reactive with electrophiles. This method leads to the synthesis of 2,5-disubstituted-1,3-oxazoles, again highlighting the importance of sulfonyl compounds like 1,2-Oxazol-3-ylmethanesulfonyl chloride in synthesizing complex organic compounds (Williams & Fu, 2010).

Safety And Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements associated with this compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

1,2-oxazol-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDCFQEMYUREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazol-3-ylmethanesulfonyl chloride

CAS RN

1334148-86-5
Record name 1,2-oxazol-3-ylmethanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Soeberdt, P Molenveld, RPM Storcken… - Journal of Medicinal …, 2017 - ACS Publications
In order to develop novel κ agonists restricted to the periphery, a diastereo- and enantioselective synthesis of (4aR,5S,8aS)-configured decahydroquinoxalines 5–8 was developed. …
Number of citations: 17 pubs.acs.org

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